molecular formula C12H15NO3S B385019 N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide CAS No. 615273-75-1

N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide

Cat. No.: B385019
CAS No.: 615273-75-1
M. Wt: 253.32g/mol
InChI Key: XCGMQBNZFYJDNN-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide is a chemical compound that belongs to the class of benzamides It features a thiolane ring with a dioxo group and a methyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide typically involves the reaction of 3-aminothiolane with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxothiolan ring and benzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide
  • N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
  • N-(1,1-dioxothiolan-3-yl)-2-chlorobenzamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the dioxothiolan ring also imparts distinct properties compared to other benzamide derivatives, making it a valuable compound for various applications .

Properties

CAS No.

615273-75-1

Molecular Formula

C12H15NO3S

Molecular Weight

253.32g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide

InChI

InChI=1S/C12H15NO3S/c1-9-4-2-3-5-11(9)12(14)13-10-6-7-17(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14)

InChI Key

XCGMQBNZFYJDNN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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